

Molecular weight and formula of N-(4-Methoxyphenyl)benzamide

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Compound of Interest

Compound Name: N-(4-Methoxyphenyl)benzamide

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An In-depth Technical Guide to N-(4-Methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **N-(4-Methoxyphenyl)benzamide**, a compound of interest in medicinal chemistry and organic synthesis. The information presented herein is intended to support research and development activities in the pharmaceutical and chemical industries.

Core Data Summary

The fundamental quantitative data for **N-(4-Methoxyphenyl)benzamide** are summarized in the table below for quick reference and comparison.

Property	Value
Molecular Formula	C14H13NO2
Molecular Weight	227.26 g/mol
CAS Number	7472-54-0
Melting Point	154 °C
InChI Key	KEEBHMMBUBEEOV-UHFFFAOYSA-N



Synthesis Protocol: Schotten-Baumann Reaction

A standard and efficient method for the synthesis of **N-(4-Methoxyphenyl)benzamide** is the Schotten-Baumann reaction. This procedure involves the acylation of p-anisidine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

- p-Anisidine (4-methoxyaniline)
- Benzoyl chloride
- 10% agueous sodium hydroxide (NaOH) solution
- Dichloromethane (CH2Cl2) or another suitable organic solvent
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate (NaHCO₃) solution

Experimental Procedure:

- Dissolution of Amine: In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) in dichloromethane.
- Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).
- Acylation: Cool the biphasic mixture in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the vigorously stirred mixture.
- Reaction: Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.



- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield **N-(4-Methoxyphenyl)benzamide** as a solid.

Characterization Data

The structure of the synthesized **N-(4-Methoxyphenyl)benzamide** can be confirmed using various spectroscopic techniques.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals. The methoxy (-OCH₃) group protons typically appear as a singlet around 3.77-3.83 ppm.[1] The aromatic protons of the benzoyl and 4-methoxyphenyl groups will be observed in the range of 7.4-7.9 ppm.[1] A broad singlet, corresponding to the amide (N-H) proton, is also a key feature and is usually found further downfield.[1]
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the methoxy carbon, the aromatic carbons, and the carbonyl carbon of the amide group.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups. A strong absorption band for the C=O stretching of the amide group is expected around 1640-1680 cm⁻¹. The N-H stretching vibration will appear as a sharp peak in the region of 3300-3500 cm⁻¹.

Visualizations

The following diagrams illustrate the synthesis and workflow for N-(4-Methoxyphenyl)benzamide.

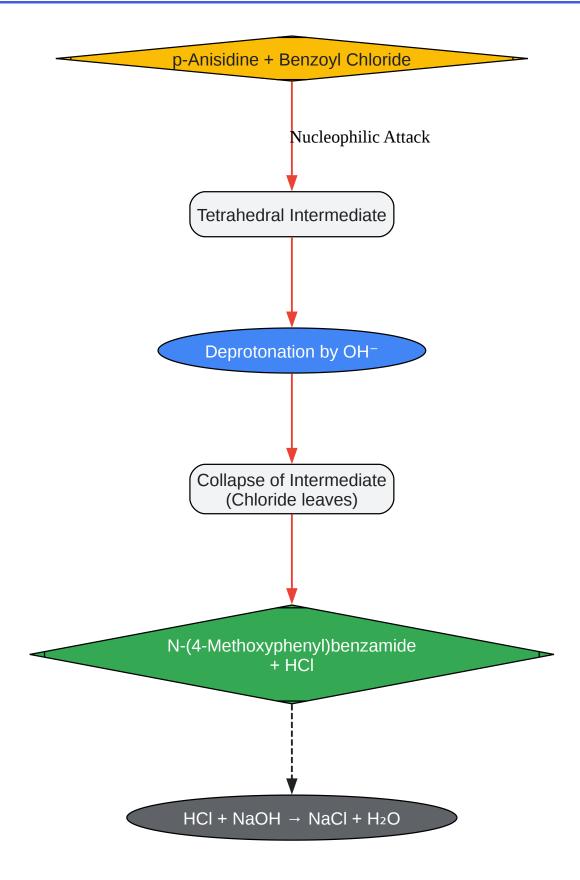




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Caption: Experimental workflow for the synthesis of **N-(4-Methoxyphenyl)benzamide**.





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Caption: Logical relationship of the Schotten-Baumann reaction mechanism.



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References

- 1. N-(4-Methoxyphenyl)benzamide | 7472-54-0 | Benchchem [benchchem.com]
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